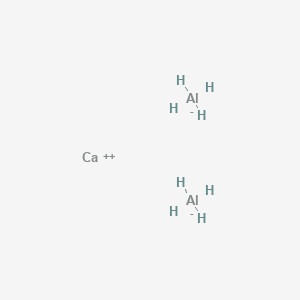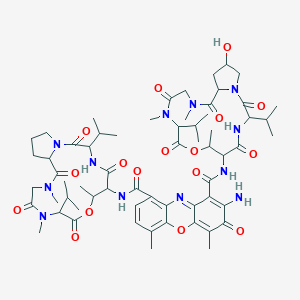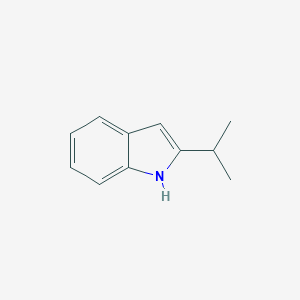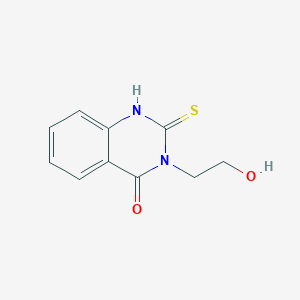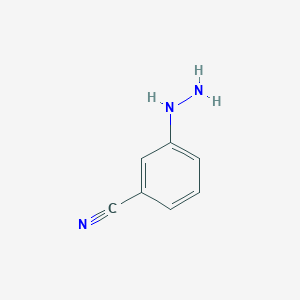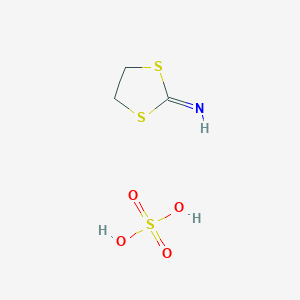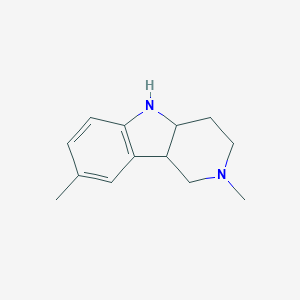![molecular formula C10H10N2O2 B102773 3-Ethyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one CAS No. 94237-72-6](/img/structure/B102773.png)
3-Ethyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one, also known as EHP or NSC 146109, is a heterocyclic compound with potential applications in the field of medicinal chemistry. It possesses a pyrido[1,2-a]pyrimidine core structure and a hydroxyl group at position 4, which makes it a potential candidate for the development of new drugs.
Mécanisme D'action
The exact mechanism of action of 3-Ethyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one is not fully understood, but it is believed to act through multiple pathways. 3-Ethyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. 3-Ethyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one has also been shown to inhibit the activity of protein kinase C, which is involved in cell signaling and regulation. Additionally, 3-Ethyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one has been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death.
Effets Biochimiques Et Physiologiques
3-Ethyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the activity of topoisomerase II and protein kinase C. 3-Ethyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Ethyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one in lab experiments is its potential as a lead compound for the development of new drugs. Its ability to inhibit the growth of cancer cells and reduce inflammation makes it a promising candidate for further research. However, one limitation of using 3-Ethyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one in lab experiments is its low solubility in water, which can make it difficult to work with in some experimental settings.
Orientations Futures
There are several future directions for research on 3-Ethyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one. One area of interest is the development of new drugs based on the structure of 3-Ethyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one. Another area of interest is the investigation of 3-Ethyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one's potential as an anti-inflammatory agent, particularly in the context of chronic inflammatory diseases such as rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of 3-Ethyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one and its potential use in combination with other drugs.
Méthodes De Synthèse
The synthesis of 3-Ethyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one can be achieved through various methods, including the reaction of 4-chloropyrido[1,2-a]pyrimidine with ethyl acetate in the presence of a base, or the reaction of 4-chloropyrido[1,2-a]pyrimidine with ethyl acetoacetate in the presence of a base and a phase transfer catalyst. The yield of 3-Ethyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one can be improved by optimizing the reaction conditions.
Applications De Recherche Scientifique
3-Ethyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one has been studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, colon cancer, and lung cancer cells. 3-Ethyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one achieves this by inducing apoptosis (programmed cell death) and inhibiting the proliferation of cancer cells. 3-Ethyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Propriétés
Numéro CAS |
94237-72-6 |
|---|---|
Nom du produit |
3-Ethyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one |
Formule moléculaire |
C10H10N2O2 |
Poids moléculaire |
190.2 g/mol |
Nom IUPAC |
3-ethyl-2-hydroxypyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C10H10N2O2/c1-2-7-9(13)11-8-5-3-4-6-12(8)10(7)14/h3-6,13H,2H2,1H3 |
Clé InChI |
BNXRCBCDYAEDED-UHFFFAOYSA-N |
SMILES isomérique |
CCC1=C(N2C=CC=CC2=NC1=O)O |
SMILES |
CCC1=C(N=C2C=CC=CN2C1=O)O |
SMILES canonique |
CCC1=C(N2C=CC=CC2=NC1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



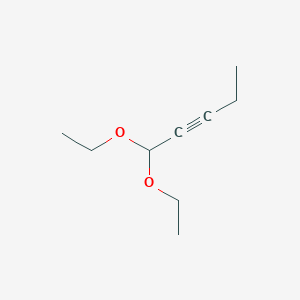
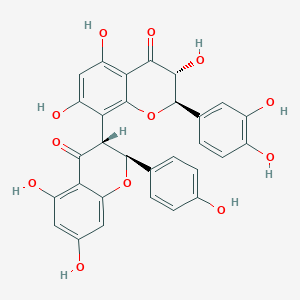
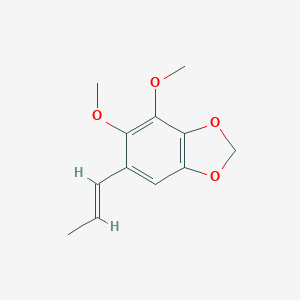

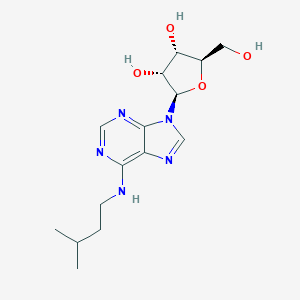
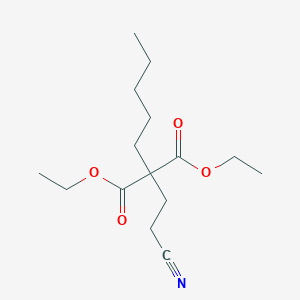
![[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-(2,2,2-trifluoroacetyl)oxyoxolan-2-yl]methyl 2,2,2-trifluoroacetate](/img/structure/B102700.png)
